Cas no 133086-81-4 (1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-1-(2-phenylethyl)-)

1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-1-(2-phenylethyl)- structure
133086-81-4 structure
Product name:1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-1-(2-phenylethyl)-
CAS No:133086-81-4
MF:C14H15NO2
MW:229.274403810501
CID:147892
PubChem ID:126543

1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-1-(2-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxaldehyde,5-(hydroxymethyl)-1-(2-phenylethyl)-
    • 5-(hydroxymethyl)-1-(2-phenylethyl)pyrrole-2-carbaldehyde
    • 5-(hydroxymethyl)-1-(2-phenylethyl)-1H-pyrrole-2-carbaldehyde
    • 5-(hydroxymethyl)-1-phenethylpyrrole-2-carbaldehyde
    • AC1L2QJ0
    • Ganoderma alkaloid B
    • Ganodine
    • inotopyrrole
    • KB-243876
    • N-phenethyl-2-formyl-5-hydroxymethylpyrrole
    • N-Phenylethyl-2-formyl-5-hydroxymethylpyrrole
    • N-Phenylethyl-5-hydroxymethylpyrryl aldehyde
    • DTXSID00157947
    • 133086-81-4
    • 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxymethyl)-1-(2-phenylethyl)-
    • Inchi: InChI=1S/C14H15NO2/c16-10-13-6-7-14(11-17)15(13)9-8-12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2
    • InChI Key: FGJASCOTIIEINS-UHFFFAOYSA-N
    • SMILES: OCC1N(CCC2C=CC=CC=2)C(C=O)=CC=1

Computed Properties

  • Exact Mass: 229.11035
  • Monoisotopic Mass: 229.110279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.11
  • Boiling Point: 432.3°Cat760mmHg
  • Flash Point: 215.3°C
  • Refractive Index: 1.569
  • PSA: 42.23
  • LogP: 2.03560

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